molecular formula C18H20N2OS B2558574 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831229-33-5

1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2558574
CAS No.: 831229-33-5
M. Wt: 312.43
InChI Key: HWPXPXOJNJJYPE-UHFFFAOYSA-N
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Description

1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of an allyl group, a methoxyphenyl group, and a tetrahydroquinazoline-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable nucleophile.

    Thione Formation: The thione group can be introduced by reacting the quinazoline derivative with sulfur or a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-2-(3-methoxyphenyl)-3-oxo-4-isoindolinecarboxylate
  • 1-allyl-2-(3-methoxyphenyl)-3-oxo-4-isoindolinecarboxylic acid

Uniqueness

1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of functional groups and the presence of a thione moiety

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-3-11-20-16-10-5-4-9-15(16)18(22)19-17(20)13-7-6-8-14(12-13)21-2/h3,6-8,12H,1,4-5,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPXPXOJNJJYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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